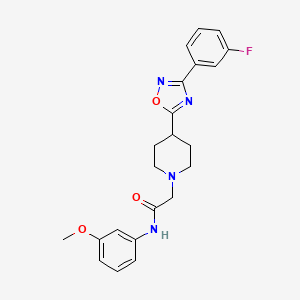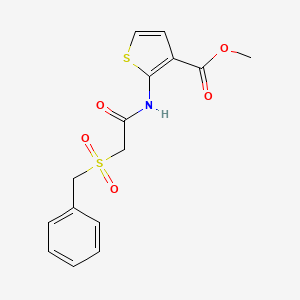
2-(2-(ベンジルスルホニル)アセチルアミノ)チオフェン-3-カルボン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.
科学的研究の応用
Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl group.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of thiophene-3-carboxylic acid with benzylsulfonyl acetamide under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The resulting intermediate is then esterified using methanol in the presence of a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
作用機序
The mechanism of action of Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. The thiophene ring can also participate in π-π stacking interactions, enhancing its binding affinity to certain proteins.
類似化合物との比較
Similar Compounds
- Methyl 2-(2-(phenylsulfonyl)acetamido)thiophene-3-carboxylate
- Methyl 2-(2-(methylsulfonyl)acetamido)thiophene-3-carboxylate
- Methyl 2-(2-(ethylsulfonyl)acetamido)thiophene-3-carboxylate
Uniqueness
Methyl 2-(2-(benzylsulfonyl)acetamido)thiophene-3-carboxylate is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for stronger enzyme inhibition compared to its analogs with simpler sulfonyl groups.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.
特性
IUPAC Name |
methyl 2-[(2-benzylsulfonylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-21-15(18)12-7-8-22-14(12)16-13(17)10-23(19,20)9-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDGOBZVOHZTPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2-Methylphenyl)-4-piperidylpyrazolo[5,4-d]pyrimidine](/img/structure/B2407722.png)
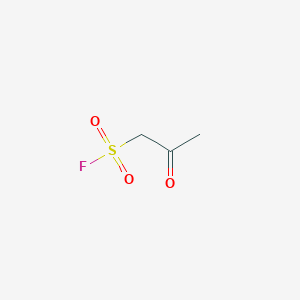
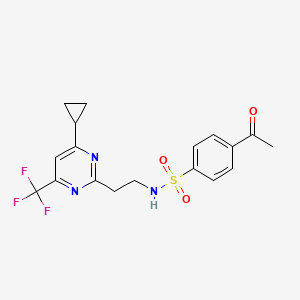
![N-[(2-Chlorophenyl)methyl]-6-(oxan-4-yl)pyrimidine-4-carboxamide](/img/structure/B2407728.png)
![1-[[(3R,4R)-4-(3-fluorophenyl)-1-(2-methoxy-4-nitrophenyl)sulfonylpyrrolidin-3-yl]methyl]-4-pyridin-2-ylpiperazine](/img/structure/B2407730.png)
![2-amino-6-benzyl-4-(2-bromophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2407731.png)
![6-(6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2407732.png)

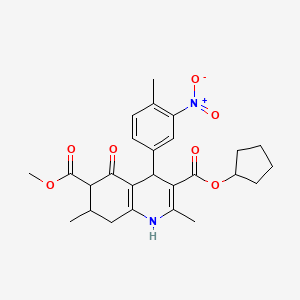
![8-(3-chlorophenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407735.png)
![Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B2407736.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2407737.png)
![N-[1-(5-Fluoro-2-methoxyphenyl)propyl]prop-2-enamide](/img/structure/B2407740.png)
